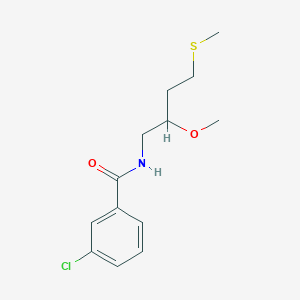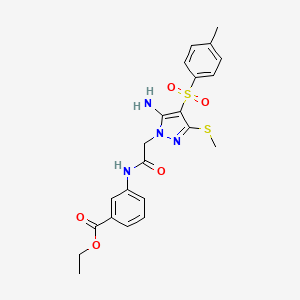![molecular formula C14H7F3N2O3S2 B2439504 2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid CAS No. 851879-11-3](/img/structure/B2439504.png)
2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains cyano, carbonyl, and trifluoromethyl groups, as well as a pyridin-2-yl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved papers, thiophene derivatives are known to undergo various reactions. For example, they can be used in the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of a copper complex of orthinine .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, and even used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents play a crucial role in this process, and pinacol boronic esters are particularly useful. They provide a stable and readily available source of boron for coupling reactions, including the Suzuki–Miyaura coupling .
Other Transformations
Beyond Suzuki–Miyaura coupling, boronic esters can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product .
Propiedades
IUPAC Name |
2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O3S2/c15-14(16,17)12-8(11(22)9-2-1-3-23-9)4-7(5-18)13(19-12)24-6-10(20)21/h1-4H,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXJDLBRUWRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Cyano-5-(thien-2-ylcarbonyl)-6-(trifluoromethyl)pyridin-2-yl]thio}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)

![1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2439424.png)
![2-Chloro-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2439425.png)
![5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide](/img/structure/B2439427.png)



![2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2439435.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2439438.png)
![6-bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2439440.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one](/img/structure/B2439442.png)